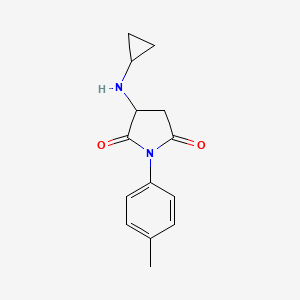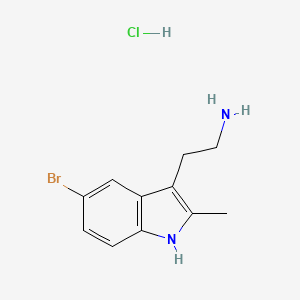
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)-" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the thione group and the pyridinyl substituent suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the preparation of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones involves the reaction of N-alkyl (or aryl) pyridine carboxamide oximes with thiophosgene, followed by a rearrangement catalyzed by metallic copper to yield the corresponding 1,2,4-thiadiazole derivatives . Additionally, the synthesis of related 1,3,4-oxadiazole molecules has been reported, where structural variations such as the number of counterions and the size of alkyl chains are systematically investigated .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of aromatic rings that are often coplanar, allowing for conjugation and potentially affecting the compound's optical properties . For example, the crystal structure of a related compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, has been determined using single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific geometric parameters .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. The presence of a pyridinyl group can lead to specific interactions and reactivity patterns. For example, the synthesis of novel compounds from 1,3,4-oxadiazole-2-thione derivatives involves reactions with 2-cyano-4'-bromomethyl biphenyl, indicating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are closely related to their molecular structure. The thermal and photophysical properties of these compounds have been systematically investigated, showing that structural changes significantly affect these properties . For instance, the liquid crystalline behavior and photophysical behavior, including emission wavelengths and quantum yields, are influenced by the type and position of counterions . The absorption and fluorescence spectra of these compounds also vary depending on the degree of conjugation and the nature of the substituents .
Applications De Recherche Scientifique
Synthesis and Characterization : A study by Dürüst, Ağirbaş, and Sümengen (1991) described the preparation of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrating their synthesis and rearrangement under certain conditions, which is crucial for understanding the chemical behavior of these compounds (Dürüst, Ağirbaş, & Sümengen, 1991).
Antimycobacterial Activity : A 1998 study by Gezginci, Martin, and Franzblau investigated the antimycobacterial activity of compounds including 1,2,4-oxadiazole-5-thiones. This research is significant for understanding the potential therapeutic applications of these compounds (Gezginci, Martin, & Franzblau, 1998).
Complex Formation and Structural Analysis : Bharti et al. (2013) conducted a study on the formation of metal complexes with 1,2,4-oxadiazole-5-thiones, providing insights into the structural and photoluminescence properties of these complexes, which could have implications in materials science (Bharti et al., 2013).
Antibacterial and Antifungal Applications : The synthesis and biological evaluation of derivatives of 1,2,4-oxadiazole-5-thiones for antimicrobial and antifungal applications were discussed in a study by Ziaie et al. (2017), indicating the potential of these compounds in medical applications (Ziaie et al., 2017).
Anticancer Properties : Redda and Gangapuram (2007) explored the anticancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the importance of these compounds in the development of new cancer therapies (Redda & Gangapuram, 2007).
Antitumor Evaluation : Feng et al. (2012) synthesized and evaluated 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-5-thione derivatives for their antitumor activity, providing valuable information on their potential use in cancer treatment (Feng et al., 2012).
Theoretical Studies : Eshimbetov, Tojiyev, and Ziyaev (2017) conducted a theoretical study of isomeric 1,3,4-oxadiazoles, offering insights into the internal rotations and UV spectra of these compounds, which are crucial for understanding their electronic properties (Eshimbetov, Tojiyev, & Ziyaev, 2017).
Propriétés
IUPAC Name |
3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNBWTWYAPOXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188105 |
Source


|
| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
CAS RN |
345631-78-9 |
Source


|
| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

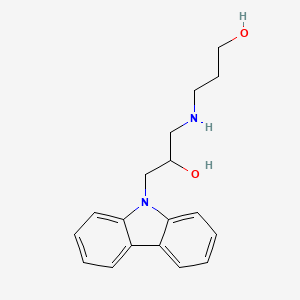
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)
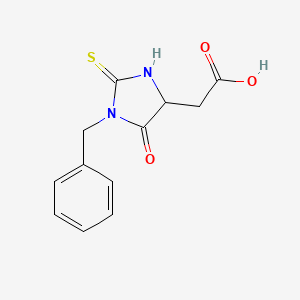
![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)
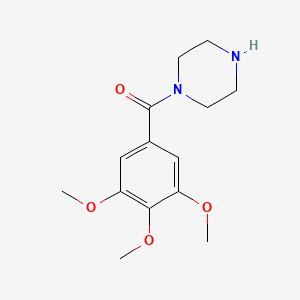
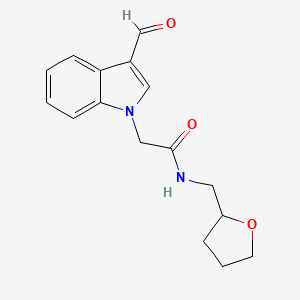
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)
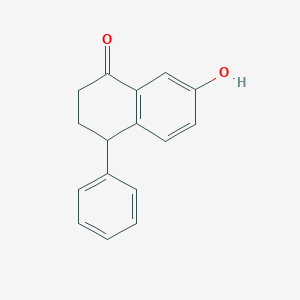
![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
